REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].Br[CH2:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=1>O.CCO>[CH:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:14]=[CH:15][C:6]=1[CH2:5][C:1]#[N:2] |f:0.1|
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Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
spin-evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between H2O (175 mL) and CH2Cl2 (200 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with CH2Cl2 (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4 (5 g)
|
Type
|
CUSTOM
|
Details
|
spin-evaporated in vacuo to a solid
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved
|
Type
|
TEMPERATURE
|
Details
|
in refluxing EtOH (100 mL)
|
Type
|
FILTRATION
|
Details
|
Solids were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried to constant weight in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.8 g | |
YIELD: PERCENTYIELD | 81.9% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |